molecular formula C22H13F2NO4 B11141483 7-Fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11141483
M. Wt: 393.3 g/mol
InChI Key: PDZOPNOUVNYLJH-UHFFFAOYSA-N
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Description

7-Fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: , also known by its systematic IUPAC name, is a complex organic compound with a fused heterocyclic structure. Let’s break down its components:

    This compound:

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions due to its diverse functional groups. Some potential reactions include:

    Oxidation: The furan ring could be oxidized to form a furanone.

    Reduction: Reduction of the carbonyl group could yield a dihydrochromene derivative.

    Substitution: Halogenation or other substitution reactions may occur at the phenyl ring.

    Cyclization: Intramolecular cyclization reactions could lead to rearranged products.

Common reagents and conditions depend on the specific reaction type. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) may be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophilic substitution reagents (e.g., NaOH) can be employed.

Major products formed during these reactions would include derivatives of the original compound with altered functional groups.

Scientific Research Applications

    Medicine: Investigating its pharmacological properties, potential as a drug candidate, or interactions with biological targets.

    Chemistry: Studying its reactivity, stability, and synthetic applications.

    Industry: Exploring its use as a precursor for other compounds or as a building block in organic synthesis.

Mechanism of Action

The exact mechanism of action remains elusive without specific studies. researchers would investigate its binding to receptors, enzymatic inhibition, or modulation of cellular pathways.

Comparison with Similar Compounds

Remember that this compound’s uniqueness lies in its intricate structure, combining features from different heterocycles. Further research would shed light on its full potential.

Properties

Molecular Formula

C22H13F2NO4

Molecular Weight

393.3 g/mol

IUPAC Name

7-fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H13F2NO4/c23-13-5-3-12(4-6-13)19-18-20(26)16-10-14(24)7-8-17(16)29-21(18)22(27)25(19)11-15-2-1-9-28-15/h1-10,19H,11H2

InChI Key

PDZOPNOUVNYLJH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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